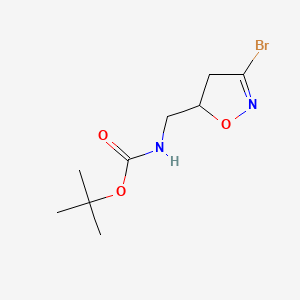

tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate

説明

tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate is a chemical compound with the molecular formula C9H15BrN2O3 and a molecular weight of 279.13 g/mol . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their significant biological activities and are commonly used in drug discovery .

特性

IUPAC Name |

tert-butyl N-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h6H,4-5H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAHZEKELWWMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545620 | |

| Record name | tert-Butyl [(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109770-82-3 | |

| Record name | tert-Butyl [(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Barbier Reaction with Tin(II) and Zinc

This method employs a Barbier-type reaction to couple allyl bromide with a carbamate-protected aldehyde, forming the dihydroisoxazole ring.

Reaction Scheme

- Allylation of N-tert-Butoxycarbonyl-L-isoleucinaldehyde :

- Reagents : Allyl bromide, stannous chloride dihydrate, zinc powder.

- Solvent : Dichloromethane.

- Conditions : 0–5°C, 0.5 hours.

Yield and Selectivity

Table 2: Barbier Reaction Parameters

| Parameter | Value/Description |

|---|---|

| Starting Material | N-Boc-L-isoleucinaldehyde |

| Allylating Agent | Allyl bromide |

| Reducing Agents | SnCl₂·2H₂O, Zn |

| Temperature | 0–5°C |

| Reaction Time | 0.5 hours |

| Yield | 69–71% |

| Selectivity | Cis:Trans = 4:1 |

Metal-Catalyzed (3 + 2) Cycloaddition

This approach utilizes transition metal catalysts (e.g., Cu(I), Ru(II)) to facilitate cycloaddition between nitrile oxides and alkynes, forming the isoxazole ring.

General Protocol

- Nitrile Oxide Generation : From hydroximinoacetic acid derivatives.

- Cycloaddition : With alkynes in the presence of a catalyst.

- Carbamate Protection : Post-cyclization reaction with tert-butyl chloroformate.

Advantages

- Versatility : Compatible with diverse substituents (e.g., bromine, aryl groups).

- Efficiency : High yields under mild conditions.

Limitations

- Catalyst Cost : Precious metals may limit large-scale applications.

化学反応の分析

tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the bromine atom to other functional groups.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions employed.

科学的研究の応用

tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

作用機序

The mechanism of action of tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

類似化合物との比較

tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate can be compared with other similar compounds, such as:

This compound: Similar in structure but with different substituents on the isoxazole ring.

tert-Butyl ((3-chloro-4,5-dihydroisoxazol-5-yl)methyl)carbamate: Contains a chlorine atom instead of a bromine atom.

tert-Butyl ((3-fluoro-4,5-dihydroisoxazol-5-yl)methyl)carbamate: Contains a fluorine atom instead of a bromine atom.

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties .

生物活性

Tert-butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate is a synthetic organic compound featuring a tert-butyl group and a brominated dihydroisoxazole moiety. Its structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

Its structural features include:

- tert-butyl group : Enhances lipophilicity and potential receptor interactions.

- Brominated dihydroisoxazole ring : May influence biological activity through reactivity and interaction with enzymes.

Biological Activity Overview

Research indicates that compounds with isoxazole rings exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of this compound have been studied primarily in the context of antimalarial and antitrypanosomal effects.

Antimalarial Activity

One study highlights the compound's structural analogs' ability to inhibit Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), an essential enzyme in the glycolytic pathway of the malaria parasite. The brominated derivative was found to irreversibly inhibit this enzyme, suggesting a promising avenue for antimalarial drug development .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound acts as a covalent inhibitor of PfGAPDH, leading to enzyme inactivation through nucleophilic attack by an activated cysteine residue on the brominated carbon.

- Stereochemistry Influence : Variations in stereochemistry significantly affect binding affinity and biological activity. The (5S, αS) isomer demonstrated enhanced uptake and activity compared to other isomers .

Research Findings

Case Studies

- In Vitro Studies : The compound was tested against various strains of Plasmodium spp., demonstrating effective inhibition at micromolar concentrations.

- In Vivo Models : Animal studies indicated that treatment with this compound resulted in reduced parasitemia levels compared to control groups.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multistep reactions involving:

Formation of the dihydroisoxazole core : Cycloaddition of nitrile oxides with alkenes under basic conditions.

Bromination : Electrophilic substitution at the 3-position using bromine or N-bromosuccinimide (NBS) in inert solvents (e.g., CCl₄ or DCM) .

Carbamate protection : Reaction of the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .

Optimization Tips :

- Use anhydrous conditions to prevent hydrolysis of the Boc group.

- Monitor reaction progress via TLC or LC-MS to minimize side products (e.g., over-bromination) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Purity Analysis :

- HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm). A purity threshold of >95% is typical for research-grade material .

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and the dihydroisoxazole protons (δ ~4.5–5.5 ppm, multiplet) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm error .

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 150°C; store at –20°C in sealed vials under inert gas (N₂/Ar) .

- Hydrolytic Sensitivity : The Boc group is prone to acidic hydrolysis. Avoid prolonged exposure to solvents with trace H₂O (e.g., DMF, THF). Use molecular sieves for long-term storage .

- Light Sensitivity : Protect from UV light to prevent radical-mediated degradation of the bromine substituent .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound, particularly in enzyme inhibition or receptor binding?

Methodological Answer:

- Target Selection : Prioritize enzymes/receptors with known interactions with isoxazole derivatives (e.g., cyclooxygenase-2, kinase enzymes) .

- Assay Design :

- In vitro Enzymatic Assays : Use fluorescence-based or colorimetric kits (e.g., ATPase activity for kinases).

- Binding Affinity Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify KD values .

- Controls : Include structurally similar analogs (Table 1) to establish structure-activity relationships (SAR) .

Q. Table 1: Key Structural Analogs and Bioactivity

| Compound | Core Structure | Bioactivity (IC₅₀) | Unique Feature |

|---|---|---|---|

| Parent Compound | Dihydroisoxazole | Under investigation | 3-Bromo substitution |

| tert-Butyl carbamate analog | Carbamate | Moderate inhibition | Lacks halogenation |

| Fluorophenyl derivative | Isoxazole + aryl | 10 μM (COX-2) | Enhanced lipophilicity |

Q. How can contradictory data in reactivity or bioactivity studies be systematically analyzed?

Methodological Answer:

- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., SPR + molecular docking for binding studies) .

- Batch Variability : Check for impurities (e.g., residual solvents, unreacted bromine) via GC-MS or elemental analysis .

- Computational Modeling : Perform DFT calculations to predict reaction pathways or MD simulations to rationalize bioactivity discrepancies .

Q. What strategies are effective for modifying the dihydroisoxazole scaffold to enhance pharmacological properties?

Methodological Answer:

- Substituent Engineering :

- Electron-Withdrawing Groups (e.g., Br, NO₂) : Improve metabolic stability but may reduce solubility .

- PEGylation : Introduce polyethylene glycol (PEG) chains to the carbamate group to enhance aqueous solubility .

- Prodrug Approaches : Replace the Boc group with enzymatically cleavable moieties (e.g., esterase-sensitive groups) for targeted release .

Q. What analytical methods are critical for studying degradation products under stressed conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic Hydrolysis : Use 0.1 M HCl at 60°C for 24 hours; monitor via LC-MS for Boc-deprotected intermediates .

- Oxidative Stress : Treat with H₂O₂ (3%) and analyze for bromine oxidation products (e.g., ketones) .

- Isolation and Identification :

- Preparative HPLC : Collect degradation peaks for NMR/HRMS characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。